molecular formula C9H7F2N B1460516 4,7-Difluoro-3-methyl 1H-indole CAS No. 1360918-41-7

4,7-Difluoro-3-methyl 1H-indole

Cat. No.: B1460516
CAS No.: 1360918-41-7
M. Wt: 167.15 g/mol
InChI Key: XLWMULAITGQTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Difluoro-3-methyl 1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

4,7-Difluoro-3-methyl 1H-indole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4,7-Difluoro-3-methyl 1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,7-Difluoro-3-methyl 1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

4,7-Difluoro-3-methyl 1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

4,7-difluoro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-5-4-12-9-7(11)3-2-6(10)8(5)9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWMULAITGQTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C(C=CC(=C12)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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